molecular formula C7H9BrN2 B1284536 4-Bromobenzylhydrazine CAS No. 45811-94-7

4-Bromobenzylhydrazine

Cat. No.: B1284536
CAS No.: 45811-94-7
M. Wt: 201.06 g/mol
InChI Key: SABLROJJEJTWTE-UHFFFAOYSA-N
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Description

4-Bromobenzylhydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzylhydrazine where a bromine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromobenzylhydrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for higher yields and purity. The use of concentrated hydrochloric acid and acetone for leaching helps in achieving a product with high purity and less impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromobenzylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzylhydrazine involves its interaction with various molecular targets. It can form hydrazone derivatives with carbonyl compounds, which can inhibit enzymes or alter biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine: Similar structure but lacks the benzyl group.

    Benzylhydrazine: Lacks the bromine substitution.

    4-Chlorobenzylhydrazine: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromobenzylhydrazine is unique due to the presence of both the bromine atom and the benzyl group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

4-Bromobenzylhydrazine, also known as 4-bromophenylhydrazine, is a chemical compound with notable biological activities. Its structure features a hydrazine functional group linked to a bromobenzene moiety, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C₆H₈BrN₂
  • Molecular Weight : 198.05 g/mol
  • Appearance : Beige solid
  • Solubility : Soluble in water and organic solvents

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)2.02Inhibition of PI3K/Akt/mTOR signaling pathway, apoptosis induction
HepG2 (liver cancer)4.99Induction of cell cycle arrest and apoptosis
A549 (lung cancer)3.50Modulation of apoptosis-related proteins

In a study conducted by researchers, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 . The compound's ability to interfere with the PI3K/Akt/mTOR signaling pathway further supports its potential as an anticancer agent .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity. It has been tested against various bacterial strains, showcasing its effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

In vitro studies revealed that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibition of bacterial growth. Additionally, antifungal activity against Candida albicans was noted, suggesting a broad spectrum of antimicrobial properties.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in tumor growth and proliferation.
  • Gene Expression Modulation : Studies have indicated that treatment with this compound alters the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that treated cells underwent significant apoptotic changes, characterized by increased Annexin V staining and sub-G1 population accumulation.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent.

Properties

IUPAC Name

(4-bromophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABLROJJEJTWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588229
Record name [(4-Bromophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45811-94-7
Record name [(4-Bromophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.